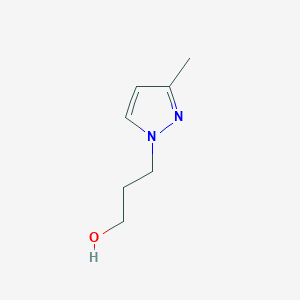

3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol

Beschreibung

3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 3-position and a propanol chain at the 1-position. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol. The hydroxyl group on the propanol backbone enhances its polarity, making it soluble in polar solvents like water and ethanol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, where its pyrazole moiety serves as a versatile scaffold for developing bioactive molecules .

Eigenschaften

IUPAC Name |

3-(3-methylpyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7-3-5-9(8-7)4-2-6-10/h3,5,10H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFGYOOKNPKWMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304232 | |

| Record name | 3-Methyl-1H-pyrazole-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006334-09-3 | |

| Record name | 3-Methyl-1H-pyrazole-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1H-pyrazole-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate alkylating agent. One common method is the reaction of 3-methyl-1H-pyrazole with 3-chloropropanol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: 3-(3-methyl-1H-pyrazol-1-yl)propanal or 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid.

Reduction: 3-(3-methyl-1H-pyrazol-1-yl)propane.

Substitution: 3-(3-methyl-1H-pyrazol-1-yl)propyl chloride or 3-(3-methyl-1H-pyrazol-1-yl)propylamine.

Wissenschaftliche Forschungsanwendungen

3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Pyrazole Substitution Effects

- This substitution also slightly enhances lipophilicity (logP ≈ 0.8) compared to the unsubstituted analog (logP ≈ -0.2) .

- Electron-Withdrawing Groups (e.g., CF₃, Cl) : The trifluoromethyl group in C₉H₁₁F₃N₂O () significantly lowers the pKa of the pyrazole N-H bond, increasing acidity and stability under basic conditions. The chloro and dimethyl groups in C₈H₁₃ClN₂O () improve resistance to oxidative degradation, making it suitable for agrochemical formulations .

Backbone Modifications

- Triazole vs. Pyrazole : Replacing pyrazole with triazole (as in 3-[4-(hydroxymethyl)triazol-1-yl]propan-1-ol, ) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and metal-coordination properties. This modification results in a higher dipole moment (4.2 D vs. 3.1 D for pyrazole analogs), influencing solubility in polar media .

- Ketone vs. Alcohol: In 3-(3-chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one (), the hydroxyl group is replaced with a ketone, reducing hydrogen-bond donor capacity but enabling participation in condensation reactions (e.g., Schiff base formation).

Biologische Aktivität

3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its versatility in organic synthesis and biological activity. Its molecular formula is with a molecular weight of 169.22 g/mol. The unique substitution pattern on the pyrazole ring contributes to its reactivity and biological profile.

The biological activity of 3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol primarily involves enzyme inhibition. It may bind to the active site of various enzymes, preventing substrate binding and thereby modulating their activity. This mechanism is crucial for its potential therapeutic applications, particularly in conditions related to metabolic disorders and cancer.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Enzyme Inhibition : It has been identified as an inhibitor of lactate dehydrogenase (LDH), which plays a significant role in cancer metabolism. Inhibition of LDH can reduce lactate production and inhibit glycolysis in cancer cells, making it a potential therapeutic target for cancer treatment .

- Anti-inflammatory Effects : Research indicates that compounds similar to 3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of 3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol | Different substitution on pyrazole | Moderate enzyme inhibition |

| 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | Altered functional groups | Weak anti-inflammatory effects |

| 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol | Variation in pyrazole position | No significant biological activity |

Case Studies

Case Study 1 : In vitro studies demonstrated that 3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol effectively inhibited LDH activity in human pancreatic cancer cells (MiaPaCa2). The compound showed low nanomolar inhibition of both LDHA and LDHB isoforms, leading to reduced lactate production and impaired glycolysis .

Case Study 2 : Another study focused on the anti-inflammatory properties of pyrazole derivatives, including 3-(3-methyl-1H-pyrazol-1-yl)propan-1-ol. The results indicated that these compounds could significantly reduce pro-inflammatory cytokine levels in preclinical models of inflammation, suggesting their potential as therapeutic agents for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.